![molecular formula C14H21N3O5 B123478 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea CAS No. 98159-87-6](/img/structure/B123478.png)
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea, also known as MPPEU, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.
科学的研究の応用
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. In cancer research, 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has also been studied as a potential drug for the treatment of Alzheimer's disease.
作用機序
The mechanism of action of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea is not fully understood. However, it has been suggested that 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells and by modulating the activity of neurotransmitters in the brain.
生化学的および生理学的効果
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea can inhibit the growth of cancer cells, induce apoptosis, and protect neurons from oxidative stress. In vivo studies have shown that 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea can improve memory and cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to using 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea. These include further studies to understand its mechanism of action, exploring its potential as a drug for the treatment of Alzheimer's disease, and investigating its use in combination with other drugs for the treatment of cancer. Additionally, more research is needed to determine the safety and toxicity of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea in humans.
Conclusion:
In conclusion, 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea in various fields and to determine its safety and toxicity in humans.
合成法
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea has been synthesized using different methods, including the reaction of 1-[2-(methoxymethoxy)propanoyl]piperazine with 3-(2-phenoxyethyl)isocyanate, and the reaction of 1-[2-(methoxymethoxy)propanoyl]piperazine with 3-(2-phenoxyethyl)urea. The yield of 1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea from these methods ranges from 50% to 80%.
特性
CAS番号 |
98159-87-6 |
|---|---|
製品名 |
1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea |
分子式 |
C14H21N3O5 |
分子量 |
311.33 g/mol |
IUPAC名 |
1-[2-(methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea |
InChI |
InChI=1S/C14H21N3O5/c1-11(22-10-20-2)13(18)16-17-14(19)15-8-9-21-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18)(H2,15,17,19) |
InChIキー |
WZEYEOBJBHIISY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NNC(=O)NCCOC1=CC=CC=C1)OCOC |
正規SMILES |
CC(C(=O)NNC(=O)NCCOC1=CC=CC=C1)OCOC |
同義語 |
2-(Methoxymethoxy)propanoic Acid 2-[[(2-Phenoxyethyl)amino]carbonyl]hydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



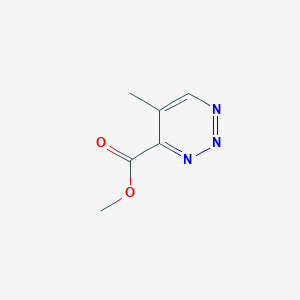
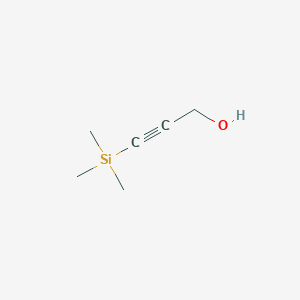
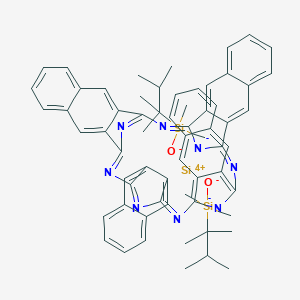
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)
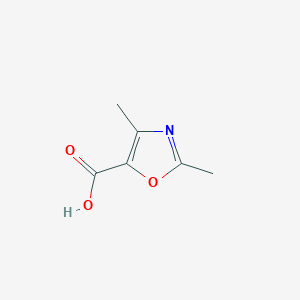
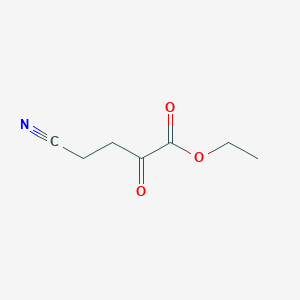
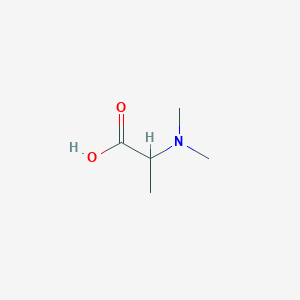
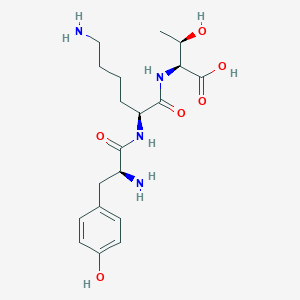
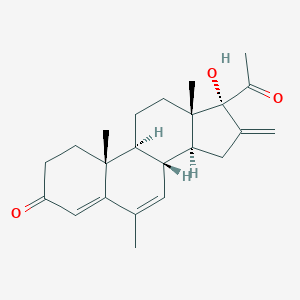
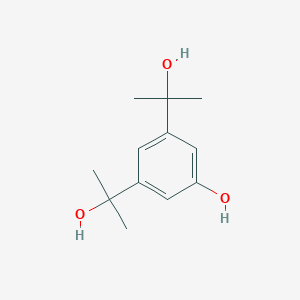
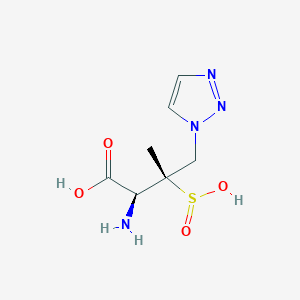
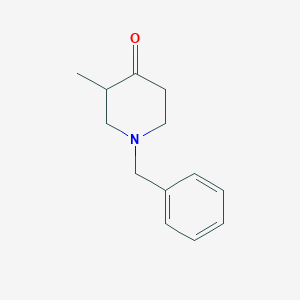

![Octahydro-1H-cyclopenta[b]pyrazine](/img/structure/B123427.png)